7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Methods
A study by Shaabani et al. (2009) details a one-pot synthesis method for derivatives similar to the compound . This method involves a four-component condensation reaction of diketene, an amine, an aldehyde, and 6-amino-1,3-dimethyluracil, demonstrating an efficient approach to synthesize such complex compounds under mild conditions at ambient temperature (Shaabani et al., 2009).
Structural Modifications and Aggregation Insights
Another relevant research by Nagarajaiah and Begum (2014) explores the impact of structural modifications on the supramolecular aggregation of thiazolopyrimidines. By altering substituents at various positions, significant differences in intermolecular interaction patterns were observed. This study offers insights into the conformational features of similar compounds (Nagarajaiah & Begum, 2014).
Potential Pharmaceutical Applications
- Antimicrobial Activity: Abdel-rahman, Bakhite, and Al-Taifi (2002) conducted research on pyridothienopyrimidines, revealing their antimicrobial activities. This suggests that derivatives of pyrrolopyrimidines, including the compound , may possess similar biological activities and could be explored for their antimicrobial properties (Abdel-rahman et al., 2002).
Applications in Organic Chemistry and Material Science
Synthesis of Non-nucleoside Analogs
A study by Renau et al. (1996) discusses the synthesis of non-nucleoside analogs of pyrrolopyrimidines. This research highlights the chemical versatility of these compounds and their potential applications in the development of new materials or pharmaceuticals (Renau et al., 1996).
Novel Synthetic Methods in Organic Chemistry
Research by Jeon, Kim, and Lee (2016) on thienopyrimidine derivatives demonstrates novel synthetic methods that could be applicable to the synthesis and modification of pyrrolopyrimidines. These methods could be essential for creating new compounds with unique properties (Jeon, Kim, & Lee, 2016).
properties
IUPAC Name |
7-butyl-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-5-13-25-17(18(26)22-12-11-15-9-7-6-8-10-15)14-16-19(25)23(2)21(28)24(3)20(16)27/h6-10,14H,4-5,11-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJFQYBXJWICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
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